molecular formula C9H8ClFO B2550120 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol CAS No. 1249651-22-6

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol

Cat. No.: B2550120
CAS No.: 1249651-22-6
M. Wt: 186.61
InChI Key: NICQKYAORFWDGI-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol is a chemical compound with the molecular formula C9H8ClFO and a molecular weight of 186.61 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with a 2-chloro-6-fluorophenyl group and a hydroxyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with diazomethane to form the cyclopropane ring, followed by hydrolysis to introduce the hydroxyl group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol can be compared with similar compounds such as:

    1-(2,6-Dichlorophenyl)cyclopropan-1-ol: This compound has two chlorine atoms instead of one chlorine and one fluorine, which can affect its reactivity and biological activity.

    1-(2-Fluorophenyl)cyclopropan-1-ol: The absence of the chlorine atom in this compound can lead to different chemical and biological properties.

    1-(2-Chlorophenyl)cyclopropan-1-ol: The lack of the fluorine atom can influence the compound’s stability and reactivity.

The unique combination of chlorine and fluorine in this compound imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICQKYAORFWDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249651-22-6
Record name 1-(2-chloro-6-fluorophenyl)cyclopropan-1-ol
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